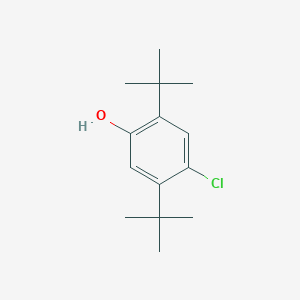

Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)-

Description

Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenol group substituted with chlorine and two tert-butyl groups

Properties

CAS No. |

111342-06-4 |

|---|---|

Molecular Formula |

C14H21ClO |

Molecular Weight |

240.77 g/mol |

IUPAC Name |

2,5-ditert-butyl-4-chlorophenol |

InChI |

InChI=1S/C14H21ClO/c1-13(2,3)9-8-12(16)10(7-11(9)15)14(4,5)6/h7-8,16H,1-6H3 |

InChI Key |

VPZXMFLWNBUYIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1Cl)C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- typically involves the chlorination of 2,5-bis(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is exothermic and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chlorine substituent can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrocarbons and dechlorinated products.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by disrupting cell membranes and inhibiting key enzymes. The presence of the chlorine and tert-butyl groups enhances its ability to interact with hydrophobic regions of proteins and membranes, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Phenol, 2,5-bis(1,1-dimethylethyl)-: Similar structure but lacks the chlorine substituent.

Phenol, 2,4-bis(1,1-dimethylethyl)-: Another similar compound with different substitution patterns.

Uniqueness

Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is unique due to the presence of both chlorine and tert-butyl groups, which confer distinct chemical and biological properties. The chlorine substituent enhances its reactivity and potential biological activity compared to its non-chlorinated counterparts.

This detailed article provides a comprehensive overview of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)-, also known as 2,5-ditert-butyl-4-chlorophenol (CAS No. 111342-06-4), is a compound that has garnered attention for its various biological activities. This article explores its biological activity, including antioxidant, anticancer, and antifungal properties, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H21ClO |

| Molecular Weight | 240.769 g/mol |

| LogP | 4.6406 |

Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is characterized by its chlorinated aromatic structure and is soluble in organic solvents.

Antioxidant Activity

Recent studies have demonstrated that phenolic compounds exhibit significant antioxidant properties. For instance, phenol derivatives have been shown to scavenge free radicals effectively. In a study examining the antioxidant activity of various phenolic compounds, it was found that phenol, 2,4-bis(1,1-dimethylethyl)- exhibited notable free radical scavenging capabilities, contributing to its potential as an antioxidant agent in medicinal applications .

Anticancer Activity

The anticancer properties of phenolic compounds are well-documented. A study highlighted the cytotoxic effects of phenol derivatives on cancer cell lines such as MCF-7 and HeLa. The ethyl acetate fraction of extracts containing these phenolic compounds significantly reduced cell proliferation and induced apoptosis in cancer cells . The mechanism involved the induction of apoptotic characteristics like chromatin condensation and membrane blebbing.

Case Study: MCF-7 Cell Line

In a controlled experiment:

- Treatment : Ethyl acetate fraction containing phenolic compounds.

- Observation : Increased apoptotic markers in treated cells compared to controls.

- : The study underscores the potential of phenolic compounds in cancer therapy due to their ability to induce apoptosis .

Antifungal Activity

Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- has also been studied for its antifungal properties. Research involving Kutzneria sp. strain TSII indicated that this compound effectively inhibited the growth of Pithomyces atro-olivaceous, a pathogenic fungus affecting crops. The study utilized both in vitro assays and molecular docking simulations to confirm the antifungal activity .

Experimental Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.